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molecular formula C4H4Cl5NOS B8456693 Methyl[(1,1,2,2-tetrachloroethyl)sulfanyl]carbamyl chloride CAS No. 50673-13-7

Methyl[(1,1,2,2-tetrachloroethyl)sulfanyl]carbamyl chloride

Cat. No. B8456693
M. Wt: 291.4 g/mol
InChI Key: IXACLZHTTXRJNY-UHFFFAOYSA-N
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Patent
US04013774

Procedure details

A solution of 3.1 g (0.1 mole) methylamine and 10.1 g (0.1 mole) triethylamine in 100 ml acetonitrile was added dropwise to a solution of 23.4 g (0.1 mole) 1,1,2,2-tetrachloroethylsulfenyl chloride in 200 ml acetonitrile at about 0°-5° C. Into the reaction mixture was then bubbled 9.9 g (0.1 mole) phosgene. The reaction was stirred at about 25° C for about 17 hours. The acetonitrile solvent was evaporated under reduced pressure and the residue was diluted with benzene and filtered to give a filtrate solution of N-1,1,2,2-tetrachloroethylthio N-methyl carbamoyl chloride in benzene.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN.[CH2:3]([N:5](CC)CC)C.[Cl:10][C:11]([Cl:17])([S:15]Cl)[CH:12]([Cl:14])[Cl:13].[C:18]([Cl:21])(Cl)=[O:19]>C(#N)C>[Cl:10][C:11]([S:15][N:5]([CH3:3])[C:18]([Cl:21])=[O:19])([Cl:17])[CH:12]([Cl:14])[Cl:13]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CN
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC(C(Cl)Cl)(SCl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at about 25° C for about 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with benzene
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC(C(Cl)Cl)(Cl)SN(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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